Cadmium phosphate

Description

Significance of Metal Phosphates in Advanced Materials Science

Metal phosphates are a class of materials with diverse crystal structures and properties, making them valuable in numerous technological applications. Their utility stems from their thermal stability, and in some cases, their luminescent and catalytic properties. These compounds serve as hosts for various ions, allowing for the tuning of their optical and electronic characteristics. In materials science, metal phosphates are explored for applications such as phosphors for lighting and displays, catalysts for chemical reactions, and as biomaterials due to their compositional similarity to biological apatites. The ability of the phosphate (B84403) network to incorporate a wide variety of metal ions, including those with unique electronic configurations like cadmium, allows for the design of novel materials with tailored functionalities.

Overview of Cadmium Chemistry in Material Synthesis

Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. wikipedia.org It primarily exists in the +2 oxidation state in its compounds, forming Cd²⁺ ions. samaterials.combritannica.com This stable oxidation state is a key aspect of its chemistry in the synthesis of materials like cadmium phosphate. samaterials.com Cadmium's reactivity allows it to form stable compounds with various anions, including phosphates. samaterials.com The synthesis of cadmium-based materials often involves the reaction of a soluble cadmium salt with a suitable precursor in solution or at high temperatures. wikipedia.orgmdpi.com The specific properties of the resulting cadmium compounds are influenced by factors such as the synthesis method, temperature, and the presence of other elements, which can be incorporated to modify the material's structure and function. researchgate.netrsc.org

Scope of this compound Compounds in Current Research

Current research on this compound compounds is broad, exploring their synthesis, properties, and applications. Scientists are investigating various forms of this compound, including crystalline powders, glasses, and nanostructures like nanowires and microspheres. researchgate.netresearchgate.netiaea.orgrsc.org These materials are being studied for their potential use in a range of advanced technologies. Key areas of investigation include their application as luminescent materials for lighting and displays, as photocatalysts for the degradation of pollutants, and in biomedical engineering. mdpi.comrsc.orgbritannica.com The ongoing research aims to understand the structure-property relationships in these materials to optimize their performance for specific applications.

Structure

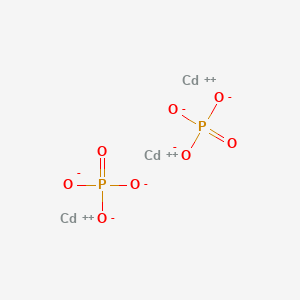

2D Structure

Properties

IUPAC Name |

cadmium(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cd.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGIRRZWCDKDMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd3(PO4)2, Cd3O8P2 | |

| Record name | cadmium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889611 | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-17-3, 13847-17-1 | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricadmium bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cadmium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Fabrication Techniques

Solution-Based Synthesis Approaches

Solution-based synthesis represents a versatile and widely utilized category of methods for producing cadmium phosphate (B84403) materials. These approaches offer excellent control over the size, morphology, and crystallinity of the final product by manipulating reaction parameters within a liquid medium.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a prominent method that uses aqueous solvents under high temperature and pressure to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions.

A notable hydrothermal technique is the cadmium oleate (B1233923) precursor method, developed for the synthesis of cadmium phosphate hydroxide (B78521) (Cd₅(PO₄)₃(OH)), a compound analogous to hydroxyapatite (B223615). mdpi.comresearchgate.net This approach utilizes a water-soluble cadmium salt (like cadmium chloride), a water-soluble phosphate source (such as sodium dihydrogen phosphate), and sodium oleate in an aqueous solution. mdpi.com In this process, sodium oleate serves a dual role: it first reacts with cadmium ions to form a cadmium oleate precursor and subsequently acts as a structure-directing agent, guiding the anisotropic growth of the final product. mdpi.com The reaction is typically conducted in a sealed vessel under hydrothermal conditions, for instance, at 180°C for 24 hours, to yield the desired nanostructures. mdpi.comnih.gov The formation of the cadmium oleate precursor is a critical step that facilitates the controlled growth of this compound nanostructures. mdpi.com

Table 1: Experimental Parameters for Cadmium Oleate Precursor Hydrothermal Synthesis. mdpi.com

The precursor-directed hydrothermal method is particularly effective for fabricating ultralong this compound hydroxide nanowires with very high aspect ratios. mdpi.com These nanowires exhibit significant flexibility, a direct consequence of their extreme length-to-diameter ratio. mdpi.comnih.gov The morphology of the resulting nanostructures is highly dependent on the concentration of sodium oleate; lower concentrations tend to produce nanorods, whereas optimized amounts lead to the formation of ultralong nanowires. researchgate.net The growth mechanism is attributed to the oriented attachment of smaller particles, guided by the cadmium oleate precursor. mdpi.comacs.org These ultralong nanowires are not only functional materials in their own right but can also serve as templates or precursors for synthesizing other one-dimensional nanostructures, such as ultralong cadmium sulfide (B99878) (CdS) nanowires, through subsequent reactions like sulfidation. mdpi.comnih.gov

High-Temperature Solution Growth Methods

High-temperature solution growth is another effective technique for producing high-purity, crystalline this compound compounds. This method involves dissolving the constituent reactants in a suitable solvent at elevated temperatures, allowing the desired compound to crystallize as the solution cools or as the solvent evaporates. Researchers have successfully synthesized novel cadmium phosphates, such as KCd₆P₇O₂₄ and KCd₃P₃O₁₁, using this approach. researchgate.net This technique is particularly advantageous for growing crystals of materials that have high melting points or decompose before melting, providing a pathway to obtain single crystals with well-defined structures. nih.gov

Flux Growth Techniques for Single Crystals

The flux growth method is a specialized high-temperature solution technique where a molten salt, known as a flux, is used as the solvent. frontiersin.org This technique is exceptionally well-suited for growing large, high-quality single crystals that are difficult to obtain by other means. acs.org A novel this compound compound, Na₂Cd₅(PO₄)₄, has been synthesized in single-crystal form using this method. researchgate.net The process involves mixing the reactants with a suitable flux material, heating the mixture until all components are dissolved, and then slowly cooling the solution to allow for the controlled crystallization of the target compound. frontiersin.org The choice of flux is critical and is generally based on its ability to dissolve the reactants while remaining chemically inert with the desired product. frontiersin.org

Pechini Synthesis for Powder Forms

For applications requiring this compound in powder form with high purity and homogeneity, the Pechini method offers a reliable synthesis route. researchgate.net This technique is a variation of the sol-gel process. It was used to produce the powder form of Na₂Cd₅(PO₄)₄. researchgate.net In a typical Pechini process, metal salts are dissolved in a solution containing a chelating agent, such as citric acid, and a polymerizing agent, like ethylene (B1197577) glycol. science.gov Heating the solution promotes the formation of a polymeric resin or gel, trapping the metal ions in a homogeneous matrix. Subsequent calcination of this gel at high temperatures burns off the organic components, leaving behind a fine, uniform powder of the desired metal oxide or salt. science.gov This method provides excellent control over the stoichiometry and particle size of the resulting powder. science.gov

Table 2: Summary of Synthesis Methods for this compound

Table of Mentioned Compounds and PubChem CIDs

Solid-State Reaction Methods

Solid-state reactions are a conventional and effective approach for synthesizing bulk quantities of crystalline this compound. This method typically involves the high-temperature reaction of solid precursors to form the desired product.

A common method for the synthesis of tricadmium (B15196845) orthophosphate (β-Cd3(PO4)2) involves the use of cadmium nitrate (B79036) and di-ammonium hydrogen phosphate as precursors. iucr.org The process begins by weighing stoichiometric amounts of the reactants in a 3:2 molar ratio, followed by thorough grinding in an agate mortar to ensure a homogeneous mixture. iucr.org The mixture then undergoes a series of pre-heating steps at 423 K, 623 K, and 823 K. iucr.org The final and crucial step is the calcination of the resulting powder at a high temperature of 1273 K (1000 °C) for 24 hours, which yields the pure β-Cd3(PO4)2 phase. iucr.org

An alternative solid-state synthesis involves the reaction of cadmium hydroxide (Cd(OH)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) at 700 °C. acs.org Another variation employs cadmium chloride (CdCl₂) and diammonium phosphate, which are reacted at 800 °C to produce trithis compound, along with ammonium (B1175870) chloride and hydrogen chloride as byproducts. wikipedia.org

For the synthesis of more complex phosphate compounds containing cadmium, such as lead this compound (Pb2Cd3(PO4)2(P2O7)), a similar high-temperature solid-state reaction is utilized. tku.edu.tw In this case, cadmium oxide (CdO), lead(II) oxide (PbO), and ammonium dihydrogen phosphate (NH4H2PO4) are mixed in a stoichiometric ratio. tku.edu.tw The mixture is first heated to 500 °C for 24 hours to eliminate ammonia (B1221849) and water, and then calcined at 760 °C for approximately four days with intermittent grinding to ensure a complete reaction and the formation of a white polycrystalline powder. tku.edu.tw

Interactive Data Table: Solid-State Synthesis of this compound

| Precursor 1 | Precursor 2 | Temperature (°C) | Duration (h) | Product |

|---|---|---|---|---|

| Cadmium nitrate | Di-ammonium hydrogen phosphate | 1000 | 24 | β-Cd3(PO4)2 |

| Cadmium hydroxide | Diammonium hydrogen phosphate | 700 | - | β'-Cd3(PO4)2 |

| Cadmium chloride | Diammonium phosphate | 800 | - | Cd3(PO4)2 |

| Cadmium oxide | Ammonium dihydrogen phosphate | 760 | 96 | Pb2Cd3(PO4)2(P2O7) |

Thin Film and Nanoparticle Fabrication

The fabrication of this compound into thin films and nanoparticles requires more specialized techniques that offer precise control over the material's dimensions and morphology at the nanoscale.

The sol-gel method is a versatile wet-chemical technique used to produce both nanoparticles and thin films of cadmium-containing phosphates with a high degree of homogeneity. This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

For the synthesis of cadmium zinc phosphate (CZP) nanopowders, an advanced sol-gel process is employed. americanelements.com The procedure starts with the preparation of individual precursor solutions of zinc, phosphorus, and cadmium salts dissolved in a solution of water and hydrochloric acid. americanelements.com The cadmium and zinc salt solutions are combined and stirred, followed by the addition of triethyl phosphate in absolute ethanol. ereztech.com The resulting solution is left to mature overnight, then dried at 200 °C for 10 hours, and finally calcined at 600 °C for 3 hours to obtain the nanopowder. nih.gov

A similar sol-gel approach can be used for preparing cadmium-containing phosphate thin films. The precursor solution is prepared by dissolving cadmium nitrate and diammonium hydrogen phosphate in ethylene glycol. Gelation is induced by adding ammonia to adjust the pH to 9. The transparent gel is then dried at 120 °C and calcined at 300 °C for 4 hours to form the final film.

Spin coating is a widely used method for depositing uniform thin films onto flat substrates. It is often used in conjunction with the sol-gel process to create high-quality this compound-based films.

In the fabrication of cadmium zinc phosphate (CZP) thin films, the sol-gel spin coating method is utilized to deposit the material onto glass or p-Si substrates. Current time information in Bangalore, IN. The sol-gel precursor solution, prepared as described previously, is applied to the substrate, which is then spun at a high speed to spread the liquid evenly. The thickness of the film can be controlled by the viscosity of the sol and the spinning speed. Following the spin coating process, the film is typically subjected to a heat treatment (annealing) to remove residual solvents and crystallize the material.

Templated synthesis provides a powerful method for controlling the structure and morphology of materials by using a pre-existing template to direct the formation of the desired product. This approach has been successfully used to create structured this compound materials.

One example is the synthesis of chlorothis compound [CdHPO4Cl]·[H3N(CH2)6NH3]0.5 crystals using an organic amine as a template. This process is carried out at room temperature. An organic amine, such as 1,6-diaminohexane, directs the formation of the crystal structure. The resulting material exhibits a microporous structure with the organic template incorporated within the inorganic framework. The template can later be removed by calcination to create a porous this compound material.

Another innovative templated approach involves the use of a cadmium oleate precursor in a hydrothermal method to synthesize ultralong nanowires of this compound hydroxide. Current time information in Bangalore, IN. In this method, a water-soluble cadmium salt (e.g., cadmium chloride), a water-soluble phosphate source (e.g., sodium dihydrogen phosphate), and sodium oleate are reacted in an aqueous solution under hydrothermal conditions (180 °C for 24 hours). Current time information in Bangalore, IN. The sodium oleate acts as both a reactant to form the cadmium oleate precursor and as a structure-directing agent, guiding the growth of the ultralong nanowires. Current time information in Bangalore, IN.

Interactive Data Table: Nanoparticle and Thin Film Fabrication of this compound

| Method | Precursors | Template/Substrate | Product Form |

|---|---|---|---|

| Sol-Gel | Cadmium nitrate, Diammonium hydrogen phosphate, Ethylene glycol, Ammonia | - | Nanoparticles/Film |

| Spin Coating | Cadmium zinc phosphate sol-gel solution | Glass or p-Si wafer | Thin Film |

| Templated Synthesis | Cadmium chloride, Phosphoric acid, 1,6-diaminohexane | 1,6-diaminohexane | Crystals |

| Templated Hydrothermal | Cadmium chloride, Sodium dihydrogen phosphate, Sodium oleate | Sodium oleate | Nanowires |

Advanced Structural Analysis and Crystallography

Crystalline Structures of Cadmium Phosphates

Diversity of Crystal Systems

Cadmium phosphates exhibit significant structural diversity, crystallizing in several different systems. This polymorphism is dependent on factors such as temperature, pressure, and the presence of other elements or molecules, like water or hydroxide (B78521) ions.

For instance, tricadmium (B15196845) diphosphate (B83284) (Cd₃(PO₄)₂), a well-studied cadmium phosphate (B84403), is known to exist in at least two different crystal systems. The β-form of Cd₃(PO₄)₂ crystallizes in the monoclinic system with the space group P2₁/n. Current time information in Morrow County, US.charchem.org However, another form has been identified that belongs to the orthorhombic crystal system, with the space group Cmce. fishersci.nowikipedia.orgeasychem.org

The inclusion of other cations or anionic groups introduces further structural variety. For example:

KCd₃P₃O₁₁ crystallizes in the orthorhombic space group Pbcm. nih.gov

KCd₆P₇O₂₄ is found in the monoclinic space group P2₁/m. nih.gov

Cd₂(PO₄)OH , a basic cadmium phosphate, adopts a monoclinic structure with the space group I2/a. americanelements.comwikipedia.org

Cd₅(PO₄)₂(OH)₄ crystallizes in the orthorhombic P2₁2₁2₁ space group. americanelements.comamericanelements.com

Cadmium hydroxyapatite (B223615) (Cd₅(PO₄)₃(OH)) has been reported to have a hexagonal structure. wikiwand.com

Cadmium metaphosphate (Cd(PO₃)₂) has been described as orthorhombic. wikiwand.com

This array of crystal systems highlights the structural flexibility of this compound compounds.

Table 1: Crystal Systems of Various this compound Compounds

| Compound | Formula | Crystal System | Space Group |

|---|---|---|---|

| β-Tricadmium diphosphate | β-Cd₃(PO₄)₂ | Monoclinic | P2₁/n |

| Tricadmium diphosphate | Cd₃(PO₄)₂ | Orthorhombic | Cmce |

| Potassium this compound | KCd₃P₃O₁₁ | Orthorhombic | Pbcm |

| Potassium this compound | KCd₆P₇O₂₄ | Monoclinic | P2₁/m |

| Dicadmium Orthophosphate Hydroxide | Cd₂(PO₄)OH | Monoclinic | I2/a |

| Pentacadmium Bis(orthophosphate) Tetrakis(hydroxide) | Cd₅(PO₄)₂(OH)₄ | Orthorhombic | P2₁2₁2₁ |

| Cadmium Hydroxyapatite | Cd₅(PO₄)₃(OH) | Hexagonal | N/A |

| Cadmium Metaphosphate | Cd(PO₃)₂ | Orthorhombic | N/A |

Fundamental Building Units and Polyhedral Geometries (e.g., P–O Tetrahedra, CdO Polyhedra)

The crystal structures of cadmium phosphates are built from two primary types of coordination polyhedra: phosphorus-oxygen (P–O) tetrahedra and cadmium-oxygen (CdO) polyhedra. charchem.orgnih.govamericanelements.comamericanelements.com

The [PO₄] tetrahedron is the most common P–O fundamental building unit (FBU), where a central phosphorus atom is bonded to four oxygen atoms. nih.gov These tetrahedra can exist as isolated units or can polymerize by sharing oxygen atoms to form more complex FBUs, such as [P₂O₇] dimers (pyrophosphate) and [P₃O₁₀] trimers . nih.gov For example, in the structure of KCd₃P₃O₁₁, both isolated [PO₄] tetrahedra and [P₂O₇] dimers are present. nih.gov

The cadmium-oxygen polyhedra show more variability in their geometry. The coordination number of cadmium can range from five to eight, leading to different shapes. In β-Cd₃(PO₄)₂, cadmium atoms are found in two different polyhedra with coordination numbers of five and six. charchem.org In the orthorhombic form of Cd₃(PO₄)₂, cadmium is in a 6-coordinate geometry. easychem.org The structures of Cd₂(PO₄)OH and Cd₅(PO₄)₂(OH)₄ feature distorted [CdO₆] octahedra . americanelements.comamericanelements.com More complex arrangements, such as Cd₂O₈ or Cd₂O₁₀ dimers , have also been observed in the monoclinic structure of tricadmium orthophosphate. Current time information in Morrow County, US.

Polyhedral Linkages and Framework Architectures

The vast structural diversity of cadmium phosphates arises from the myriad ways these fundamental P–O and CdO polyhedra can connect to one another.

The polyhedra link together primarily through vertex-sharing (sharing a single oxygen atom) and edge-sharing (sharing two oxygen atoms). charchem.orgnih.govamericanelements.com In β-Cd₃(PO₄)₂, Cd₂O₈ or Cd₂O₁₀ dimers are linked to PO₄ tetrahedra by sharing vertices or edges. Current time information in Morrow County, US.charchem.org Similarly, in Cd₂(PO₄)OH, the distorted [CdO₆] polyhedra form a network by edge-sharing with adjacent [CdO₆] units and by vertex-sharing with [PO₄] units. americanelements.comamericanelements.com The structure of Cd₅(PO₄)₂(OH)₄ is particularly complex, featuring sub-units made of three edge-sharing [CdO₆] octahedra and other sub-units of two edge- and vertex-sharing [CdO₆] octahedra. americanelements.comamericanelements.com

These sharing arrangements can extend in one or two dimensions to form infinite chains and layers. For instance, in KCd₆P₇O₂₄, three [CdO₆] octahedra connect by sharing edges to create [Cd₆O₂₆] chains . nih.gov The structure of Cd₅(PO₄)₂(OH)₄ contains corrugated ribbons, which are essentially chains, formed from linked [CdO₆] octahedra extending along a specific crystallographic axis. americanelements.comamericanelements.com In another example, the structure of Cd₂(PO₄)OH contains ¹∞[(OH)Cd₄/₂] chains formed by Cd atoms tetrahedrally coordinated to hydroxide groups. americanelements.com Layers of PO₄ tetrahedra have also been observed, such as those stacked along the direction in β-Cd₃(PO₄)₂. charchem.org

The final step in building the crystal structure is the linking of these chains and layers into a stable, three-dimensional framework. charchem.orgnih.gov In KCd₆P₇O₂₄, the [Cd₆O₂₆] chains are bridged by [P₂O₇] dimers and [P₃O₁₀] trimers through corner sharing to create a 3D framework. nih.gov The β-Cd₃(PO₄)₂ structure is also described as a 3D framework constructed from isolated PO₄ tetrahedra and the two types of cadmium polyhedra. charchem.org In the case of Cd₅(PO₄)₂(OH)₄, the different types of corrugated ribbons are linked into a tri-periodic (3D) arrangement through vertex-sharing with each other and by connecting to common [PO₄] tetrahedra. americanelements.comamericanelements.com

Isomorphic Substitution Mechanisms in Apatite Structures

This compound is notable for its ability to engage in isomorphic substitution within apatite structures. Apatite, a class of phosphate minerals, possesses a crystal lattice that can accommodate various ionic substitutions. mdpi.commdpi.com In the context of cadmium, the Cd²⁺ ion, with an ionic radius of 0.095 nm, can replace the Ca²⁺ ion (radius 0.100 nm) in the hydroxyapatite (Ca₅(PO₄)₃(OH)) lattice. mdpi.com This substitution leads to the formation of cadmium hydroxyapatite (Cd₅(PO₄)₃(OH)), a compound that has been the subject of considerable research. mdpi.comsadrn.com

The substitution of the smaller Cd²⁺ for Ca²⁺ can result in a contraction of the apatite's crystal lattice. mdpi.com This phenomenon is a key indicator of successful isomorphic substitution. The process is not limited to synthetic environments; in sedimentary phosphorites, cadmium is often incorporated into the apatite lattice through isomorphic substitution with calcium during diagenesis. vliz.be The extent of this substitution can be influenced by environmental conditions and the presence of other ions. researchgate.netminsocam.org Studies have shown a strong positive correlation between the concentrations of cadmium and P₂O₅ in apatite-rich fractions of phosphorites, further evidencing that cadmium is structurally part of the apatite phase. vliz.be The ability of the apatite structure to host cadmium is a significant factor in the geochemistry of cadmium in phosphate-rich environments. mdpi.com

X-ray Diffraction (XRD) Characterization

X-ray diffraction (XRD) is a fundamental technique for the structural analysis of crystalline materials like this compound. It provides critical information on the phase composition, crystal structure, and degree of crystallinity.

PXRD is also instrumental in assessing the crystallinity of a material. utah.edunih.gov Highly crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous or poorly crystalline materials exhibit broad, diffuse halos. utah.eduiaea.org This allows for a qualitative and even quantitative assessment of the crystalline versus amorphous content in a sample. For example, the analysis of cadmium-doped zinc phosphate crystals via XRD has confirmed their crystalline nature. rsc.org In studies of this compound glasses, the absence of sharp peaks in the XRD pattern indicates the amorphous nature of the material. researchgate.netresearchgate.net

The following table summarizes the crystallographic data for a specific this compound compound obtained from XRD analysis.

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| Cd₀.₅Ce₂(PO₄)₃ | Monoclinic | P2₁/n | a = 6.753(1) Å, b = 6.965(1) Å, c = 6.425(1) Å, β = 103.69(1)° | researchgate.net |

| KCdHP₂O₇∙2H₂O | Orthorhombic | Pcmn | a = 6.5814(8) Å, b = 7.9428(9) Å, c = 15.961(6) Å | researchgate.net |

| Na₂Cd₅(PO₄)₄ | Monoclinic | P2₁/a | a = 8.276(1) Å, b = 9.301(3) Å, c = 9.455(2) Å, β = 111.82(1)° | researchgate.net |

| Cd₂(PO₄)OH | Monoclinic | I2/a | a = 12.8318(6) Å, b = 6.6439(3) Å, c = 10.0436(5) Å, β = 106.908(2)° | iucr.org |

| Cd₅(PO₄)₂(OH)₄ | Orthorhombic | Pnnm | a = 17.5103(10) Å, b = 7.7844(5) Å, c = 6.1364(4) Å | iucr.org |

| β-Cd₃(PO₄)₂ | Monoclinic | P2₁/n | a = 9.176(2) Å, b = 11.664(3) Å, c = 13.090(3) Å, β = 99.78(3)° | iucr.org |

| NH₄CdPO₄·H₂O | Orthorhombic | Pmn2₁ | a = 5.816(1) Å, b = 8.956(2) Å, c = 4.721(1) Å | nist.gov |

For a precise determination of the atomic arrangement within the crystal lattice, single crystal X-ray diffraction is the definitive technique. nih.govthermofisher.com This method involves directing an X-ray beam onto a single crystal of the material and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional model of the electron density within the crystal, from which the precise locations of the atoms can be determined.

Single crystal XRD studies have been crucial in elucidating the complex crystal structures of various this compound compounds. For example, the structure of tricadmium orthophosphate, Cd₃(PO₄)₂, was determined to be monoclinic with the space group P2₁/n, revealing that the structure consists of Cd₂O₈ or Cd₂O₁₀ dimers linked by PO₄ tetrahedra. iucr.orgnih.gov Similarly, the crystal structures of Cd₂(PO₄)OH and Cd₅(PO₄)₂(OH)₄ were successfully determined using single crystal XRD, revealing their relationships to the triplite and arsenoclasite mineral structures, respectively. iucr.orgnih.gov These detailed structural insights are invaluable for understanding the fundamental properties and potential applications of these materials.

Microscopic and Morphological Investigations

Microscopic techniques, particularly scanning electron microscopy, are vital for visualizing the surface morphology and nanostructure of this compound materials. When combined with energy-dispersive X-ray spectroscopy, a comprehensive analysis of the material's form and elemental composition can be achieved.

Scanning electron microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials at high magnifications. rsc.orginoe.rorsc.org In the study of cadmium phosphates, SEM reveals a wide range of morphologies, from nanoparticles and nanowires to more complex, self-assembled structures. mdpi.comsadrn.com For instance, SEM images of this compound hydroxide have shown the formation of ultralong nanowires with diameters under 100 nm and lengths of several hundred micrometers. mdpi.com The morphology of these nanowires can be influenced by synthesis parameters, such as the concentration of reactants. mdpi.comresearchgate.net

SEM has also been used to visualize the dahlia-like nanostructures of cadmium hydrogen phosphate hydrate, which are formed by the interlacing of nanosheets. sadrn.com In studies of cadmium-doped zinc phosphate, SEM has revealed well-ordered nanoparticles with a homogeneous distribution. rsc.orgrsc.org The ability to directly observe the size, shape, and aggregation of this compound particles is essential for controlling their synthesis and tailoring their properties for specific applications. researchgate.netopenaccessjournals.com

Energy-dispersive X-ray spectroscopy (EDS or EDX) is an analytical technique often integrated with SEM that allows for the elemental analysis of a sample. aip.orgresearchgate.netsisef.org When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the analyzed area. nih.govresearchgate.net

EDS is particularly useful for confirming the presence of cadmium and phosphorus in the synthesized material and for mapping their distribution across the sample's surface. vliz.benih.gov Elemental mapping can reveal whether the constituent elements are homogeneously distributed or if there is any phase segregation. mdpi.com In the analysis of cadmium-doped zinc phosphate, EDS confirmed the presence of cadmium, zinc, phosphorus, and oxygen, and in some cases tungsten, verifying the successful incorporation of the dopant. rsc.org The combination of SEM and EDS provides a powerful correlative analysis, linking the morphological features of this compound with its elemental makeup. researchgate.netresearchgate.net

Porosity and Surface Area Analysis (e.g., Brunauer–Emmett–Teller (BET) Analysis, Pore Size Distribution)

Analysis of this compound-based materials, particularly those synthesized via methods like the sol-gel technique, reveals significant details about their textural properties. rsc.orgrsc.org For instance, studies on cadmium zinc phosphates have utilized nitrogen adsorption–desorption isotherms at 77 K to characterize their surface properties. rsc.org Prior to analysis, samples are typically degassed under vacuum at elevated temperatures (e.g., 150 °C for 6 hours) to remove adsorbed impurities and moisture from the surface. rsc.org

Research findings indicate that materials such as tungsten-doped cadmium zinc phosphate exhibit a mesoporous structure. rsc.orgrsc.org The specific surface areas are calculated using the BET equation, while pore-size distributions are often determined using the Non-Local Density Functional Theory (NLDFT) method. rsc.org The total pore volume is ascertained from the amount of nitrogen adsorbed at the maximum relative pressure. rsc.org Such analyses have shown that these phosphate compounds possess a moderate specific surface area and can exhibit dual-porosity characteristics, which are advantageous for various technological applications. rsc.orgrsc.org

Detailed research findings from the analysis of pure and doped cadmium zinc phosphate nanoporous materials are presented below.

| Material | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Pore Size Distribution Characteristics |

|---|---|---|---|

| Cadmium Zinc Phosphate (CZP) | Moderate | Data not specified in source | Mesoporous, Dual-porosity |

| Tungsten-doped Cadmium Zinc Phosphate (CZWP) | Moderate | Data not specified in source | Mesoporous, Dual-porosity |

The mesoporous nature of these materials, as confirmed by BET analysis, provides a high surface area that is crucial for processes requiring extensive surface interaction. rsc.org

Characterization and Future Directions

Characterization Techniques

A variety of analytical techniques are employed to study the structure, morphology, and properties of cadmium phosphate materials. These include:

X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of synthesized materials. rsc.orgresearchgate.net

Scanning Electron Microscopy (SEM): Provides high-resolution images of the material's surface morphology and particle shape. rsc.orgrsc.org

Transmission Electron Microscopy (TEM): Used to observe the internal structure and nanostructure of materials. rsc.org

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the vibrational modes of the phosphate groups and other functional groups present in the material. rsc.orgphyschemres.org

UV-Vis Diffuse Reflectance Spectroscopy (DRS): Used to determine the optical properties, such as the band gap energy, of the material. rsc.orgphyschemres.org

Photoluminescence (PL) Spectroscopy: Measures the light emission from the material to characterize its luminescent properties. researchgate.netphyschemres.org

Thermal Analysis (TG/DTA): Investigates the thermal stability and phase transitions of the material. iaea.orgresearchgate.net

Future Directions in this compound Research

Future research in this compound is likely to focus on several key areas. There is a continued interest in synthesizing novel this compound compounds with unique crystal structures and properties. researchgate.netresearchgate.net The development of more efficient and environmentally friendly synthesis methods for creating this compound nanomaterials with controlled size and morphology is another important direction. mdpi.comnih.gov For applications, enhancing the photocatalytic efficiency of this compound-based materials, particularly for visible-light-driven catalysis, is a significant goal. In the field of luminescent materials, the focus will be on developing new phosphors with improved brightness, stability, and color purity for next-generation lighting and display technologies. Furthermore, more in-depth studies are needed to fully understand the mechanisms of cadmium immobilization by phosphates in environmental systems to develop more effective remediation strategies.

Environmental Remediation and Immobilization Applications

Adsorption Mechanisms of Cadmium by Phosphate-Based Materials

The removal of cadmium from aqueous solutions and soils by phosphate-based materials is governed by a combination of physical and chemical processes. These mechanisms work in concert to bind cadmium, transforming it into less mobile and less toxic forms. The primary mechanisms include adsorption, surface complexation, ion exchange, and precipitation. nih.govresearchgate.net

Phosphate (B84403) rock (PRP), a naturally occurring material, and its modified forms are effective adsorbents for cadmium. researchgate.netmdpi.comiwaponline.com The modification of PRP with substances like chitosan (B1678972), fulvic acid, and manganese dioxide can enhance its adsorption capacity by increasing surface roughness and the number of functional groups. researchgate.netmdpi.com For instance, chitosan-modified PRP (CMPRP) has demonstrated a significantly higher cadmium adsorption capacity compared to unmodified PRP. researchgate.netmdpi.com Studies have shown that materials like phosphorylated cellulose (B213188) paper also exhibit a high capacity for cadmium removal. rsc.org

Table 1: Cadmium Adsorption Capacity of Various Phosphate-Based Materials

| Adsorbent | Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Chitosan-Modified Phosphate Rock Powder (CMPRP) | 1.88 | researchgate.netmdpi.com |

| Fulvic Acid-Modified PRP | 15.38% greater than PRP | researchgate.netmdpi.com |

| MnO2-Modified PRP | 4.40% greater than PRP | researchgate.netmdpi.com |

Surface complexation models are instrumental in describing the adsorption of ions at the mineral-water interface. The Charge Distribution Multisite Complexation (CD-MUSIC) model is a prominent example used to elucidate the interactions between cadmium, phosphate, and mineral surfaces like goethite and ferrihydrite. wur.nlnih.govdiva-portal.orgacamedia.infoosti.govresearchgate.netacs.orgnih.gov This model accounts for the distribution of charge at the surface and the formation of various surface complexes. nih.govosti.gov

The CD-MUSIC model has been successfully applied to describe the simultaneous adsorption of cadmium and phosphate, confirming that singly coordinated surface groups are the primary reactive sites for ion binding. nih.govosti.gov Modeling results indicate that the enhanced adsorption of cadmium in the presence of phosphate can be attributed to both electrostatic effects and the formation of ternary surface complexes. diva-portal.orgacamedia.infoacs.orgnih.gov Specifically, the model helps to differentiate between inner-sphere and outer-sphere complexes and can incorporate data from spectroscopic techniques to refine the understanding of surface speciation. diva-portal.orgacamedia.info

Electrostatic attraction is a key mechanism in the adsorption of positively charged cadmium ions (Cd²⁺) onto negatively charged surfaces of phosphate-based materials. nih.govresearchgate.netmdpi.comrsc.org The surface charge of the adsorbent is influenced by the pH of the solution; a higher pH generally leads to a more negative surface charge, enhancing the electrostatic attraction for Cd²⁺. rsc.org

The formation of new, stable mineral phases is a crucial mechanism for the long-term immobilization of cadmium. In the presence of phosphate, cadmium can precipitate as cadmium phosphate [Cd₃(PO₄)₂], a compound with low solubility. acs.orgnih.gov This process, known as mineral precipitation, effectively removes cadmium from the solution. rsc.org

Co-precipitation occurs when cadmium is incorporated into the crystal lattice of a precipitating mineral, such as calcium phosphate. researchgate.netpjoes.com For example, Cd²⁺ can substitute for Ca²⁺ in the structure of hydroxyapatite (B223615). nih.gov This mechanism is particularly relevant in soils treated with phosphate fertilizers, where the formation of metal-phosphate precipitates contributes to the reduction of cadmium bioavailability. researchgate.netpjoes.com The formation of this compound and its co-precipitation with other minerals are often considered the most effective ways to achieve stable, long-term remediation of cadmium contamination. researchgate.net

The surfaces of phosphate-based adsorbents possess various functional groups, such as hydroxyl (-OH) and phosphate (PO₄³⁻) groups, which can form complexes with cadmium ions. researchgate.netmdpi.comrsc.org This surface complexation is a form of chemisorption and plays a vital role in binding cadmium to the adsorbent. nih.gov

The effectiveness of cadmium adsorption and sorption by phosphate-based materials is highly dependent on environmental parameters, most notably pH. rsc.orgdiva-portal.orgacamedia.inforesearchgate.netresearchgate.nethep.com.cn

Effect of pH: Generally, the adsorption of cadmium increases with increasing pH. mdpi.comrsc.orgresearchgate.net At low pH, a high concentration of H⁺ ions competes with Cd²⁺ for active adsorption sites on the material's surface, leading to lower removal efficiency. rsc.org As the pH increases, the surface of the adsorbent becomes more negatively charged due to the deprotonation of functional groups, which enhances the electrostatic attraction of positively charged Cd²⁺ ions. rsc.org However, at very high pH values, cadmium may precipitate as cadmium hydroxide (B78521), which is a different removal mechanism. mdpi.com The optimal pH for cadmium adsorption by many phosphate-based materials is typically in the neutral to slightly alkaline range. mdpi.comrsc.org For example, the adsorption of Cd²⁺ onto goethite is significantly increased with the addition of phosphate at a pH range of 5–8. wur.nlresearchgate.net

Immobilization of Cadmium in Contaminated Media

The primary goal of immobilizing cadmium in contaminated media is to convert the bioavailable forms of the metal into more stable, less soluble, and consequently less toxic compounds. The formation of this compound precipitates is a central mechanism in achieving this objective.

Soil Remediation Strategies

Soil contamination with cadmium is a significant environmental concern. Various remediation strategies focus on in-situ immobilization, which involves the application of amendments to the soil to reduce the mobility and plant uptake of cadmium. Phosphate-based materials have proven to be effective in this regard.

Phosphate-modified biochar (PBC) has emerged as a promising amendment for the immobilization of cadmium in contaminated soils. biochartoday.com The modification of biochar with phosphate enhances its ability to adsorb and precipitate cadmium, thereby reducing its bioavailability.

Studies have shown that the effectiveness of phosphate-modified biochar can depend on the type of phosphate used in its preparation. For instance, biochar modified with tripotassium phosphate (TKP-BC) has demonstrated a higher efficiency in immobilizing cadmium compared to biochars modified with mono-potassium phosphate (MKP-BC) or dipotassium (B57713) hydrogen phosphate (DKP-BC). nih.gov TKP-BC exhibits a higher orthophosphate content, leading to a greater adsorption capacity for cadmium. nih.gov The primary mechanism for cadmium removal by these modified biochars is precipitation, followed by cation exchange. nih.gov This is evidenced by the formation of cadmium-phosphate minerals on the biochar surface. nih.gov

Enriching biochar with water-soluble polyphosphate has also been shown to be an effective strategy. nih.gov This type of modified biochar not only increases phosphorus availability in the soil but also significantly reduces the exchangeable fraction of cadmium. nih.gov The application of phosphate-modified biochars can lead to a significant reduction in the concentration of extractable cadmium in the soil. For example, TKP-BC has been reported to reduce diethylenetriaminepentaacetic acid (DTPA)-extracted cadmium by as much as 67.93%. nih.gov

The table below summarizes the cadmium adsorption capacities of different phosphate-modified biochars.

| Biochar Type | Phosphate Modifier | Langmuir Adsorption Capacity (mg/g) |

| Unmodified Biochar (CK) | None | 40.77 |

| TKP-BC | Tripotassium phosphate | 257.28 |

| MKP-BC | Mono-potassium phosphate | - |

| DKP-BC | Dipotassium hydrogen phosphate | - |

| Data sourced from a study on phosphate-modified biochar derived from wheat straw. nih.gov |

Nanoscale phosphate materials, particularly when combined with biochar, offer an innovative approach to in-situ remediation of cadmium-contaminated soils. Biochar-supported iron phosphate nanoparticles have been synthesized and shown to be effective in immobilizing cadmium. nih.gov These composites can overcome the tendency of nanoparticles to aggregate, improving their stability and mobility in the soil. nih.gov

After a 28-day remediation period, a composite of biochar-supported iron phosphate nanoparticles demonstrated a cadmium immobilization efficiency of 60.2%, with a 53.9% reduction in bioaccessibility. nih.gov The mechanism involves the transformation of exchangeable cadmium to more stable forms, such as those bound to organic matter and residual fractions. nih.gov This, in turn, significantly suppresses the uptake of cadmium by plants. nih.gov For instance, the use of these composites has been shown to reduce cadmium uptake by cabbage mustard by 86.8%. nih.gov

Another approach involves the use of goethite-modified biochar to immobilize phosphate-solubilizing bacteria. mdpi.com This co-system enhances the remediation of cadmium by converting it into more stable crystalline structures, such as Cd₅(PO₄)₃OH. mdpi.com The goethite-modified biochar provides a protective environment for the bacteria, which in turn release phosphate that precipitates with cadmium. mdpi.com This method has been shown to reduce the concentration of TCLP-extracted cadmium in soil by 57.25%. mdpi.com

The application of phosphate amendments to cadmium-contaminated soil significantly alters the chemical forms (speciation) of cadmium, thereby reducing its bioavailability. The primary mechanism is the transformation of more mobile and bioavailable forms of cadmium, such as the exchangeable and carbonate-bound fractions, into less available forms. researchgate.net

The addition of phosphate fertilizers can enhance the formation of insoluble cadmium-phosphate compounds, shifting the distribution of cadmium from soluble-exchangeable forms to more stable, bound phosphate forms. hep.com.cn This process is influenced by soil pH; in alkaline soils, cadmium mobility is primarily controlled by precipitation reactions involving phosphates and carbonates. hep.com.cn

The use of phosphate-modified biochar also leads to a reduction in the exchangeable cadmium fraction in the soil. nih.gov This is a key factor in mitigating cadmium stress and toxicity in plants grown in contaminated soils. nih.gov Similarly, biochar-supported iron phosphate nanoparticles work by transforming bioavailable cadmium into unusable forms, which reduces its absorption and accumulation by plants. researchgate.net

The following table illustrates the reduction in TCLP-extracted cadmium and lead in soil treated with goethite-modified biochar (GMB) and phosphate-solubilizing bacteria (L1).

| Treatment | Reduction in TCLP-extracted Pb (%) | Reduction in TCLP-extracted Cd (%) |

| Strain L1 | 14.21 | 13.86 |

| GMB | 45.66 | 32.77 |

| GMB-L1 | 73.24 | 57.25 |

| Data from a study on the remediation of lead and cadmium using a co-system of phosphate-solubilizing bacteria immobilized on goethite-modified biochar. mdpi.com |

The formation of this compound is a critical step in the detoxification of cadmium-contaminated soils. This process effectively immobilizes cadmium by precipitating it as insoluble this compound (Cd₃(PO₄)₂). researchgate.net This precipitation reduces the concentration of bioavailable cadmium in the soil solution, thereby mitigating its toxic effects on plants and other organisms. researchgate.netmdpi.com

Phosphate amendments have been shown to be effective in immobilizing cadmium in soils, primarily by enhancing its precipitation as this compound. researchgate.net This is considered a key detoxification mechanism, as it reduces the uptake and translocation of cadmium in plants. mdpi.com The application of phosphate can lead to a significant decrease in the amount of extractable cadmium, particularly at high phosphate concentrations, which promotes the formation of geochemically stable cadmium minerals. researchgate.net

Plants themselves have detoxification mechanisms that can involve phosphate. For example, phytochelatins, which are cadmium-binding polypeptides, are produced by some plants in response to cadmium exposure to prevent the metal from binding to essential enzymes. hep.com.cn While not a direct formation of this compound, this highlights the role of chelation in detoxification.

The long-term effectiveness of immobilization strategies depends on the stability of the formed cadmium compounds and their resistance to desorption. Studies on phosphate-modified biochar have shown that the desorption of cadmium from these materials is relatively low, particularly within a pH range of 5-9. nih.gov For instance, the desorption of cadmium from TKP-BC was found to be between 9.77% and 12.39% under these conditions, which is significantly lower than that from unmodified biochar. nih.gov

The stability of immobilized cadmium is influenced by environmental factors such as pH and ionic strength. mdpi.com A decrease in pH or an increase in ionic strength can lead to an increase in the desorption of cadmium. mdpi.com However, under typical soil conditions, the desorption of cadmium from effective amendments remains low. mdpi.com

The application of phosphate fertilizers can lead to the formation of stable cadmium-phosphate compounds, which reduces the mobility and bioavailability of the metal. mdpi.com The mechanism of immobilization includes ion exchange, surface complexation, dissolution, and precipitation. mdpi.com X-ray diffraction (XRD) analysis has confirmed the formation of this compound, pyromorphite, and hopeite in soils treated with phosphate compounds, indicating that sorption and precipitation are the main immobilization processes. tandfonline.com

Synergistic Effects of Combined Amendments (e.g., Silicate, Sepiolite (B1149698), Biochar)

Research has shown that combining different soil amendments can lead to synergistic effects, enhancing the immobilization of cadmium in contaminated soils more effectively than individual treatments.

The combined application of sepiolite and biochar has demonstrated significant potential in remediating soils contaminated with both cadmium and atrazine. Studies have found that this combination is more effective than the application of either sepiolite or biochar alone. nih.gov Sepiolite is effective at immobilizing cadmium, while biochar is more effective for atrazine. nih.gov Their combined use can improve plant growth, increase biomass, and significantly reduce the cadmium content in the edible parts of plants. nih.gov This synergistic effect is attributed to the enhanced adsorption capacity and the promotion of cadmium transformation into more stable, less bioavailable forms in the soil. mdpi.commdpi.com For instance, the combination of sepiolite and biochar can increase the proportion of the least bioavailable residual form of cadmium in the soil. mdpi.com

Similarly, the combined use of rhodochrosite slag and biochar has been shown to synergistically promote the transformation of mobile cadmium into stable fractions. mdpi.com This combination significantly increases soil pH, which in turn reduces cadmium availability and its uptake by plants like rice. mdpi.com The interaction between biochar's adsorption capabilities and the competitive ions from the rhodochrosite slag effectively immobilizes cadmium. mdpi.com

The application of silicate in conjunction with other amendments also shows promise. For example, calcium and silicon in rhodochrosite slag can facilitate the precipitation of cadmium as Ca-Cd silicates or carbonates, contributing to its immobilization. mdpi.com Furthermore, the joint application of superphosphate and biochar has been identified as a highly effective method for long-term cadmium immobilization and enhancing crop production in contaminated paddy soils. guildhe.ac.uk

The table below summarizes the effects of different combined amendments on cadmium immobilization.

| Combined Amendments | Key Findings | Citations |

| Sepiolite + Biochar | More effective than individual applications for immobilizing Cd and atrazine. Reduces Cd uptake in plants. | nih.govmdpi.com |

| Rhodochrosite Slag + Biochar | Synergistically transforms mobile Cd to stable forms, increases soil pH, and reduces Cd bioavailability. | mdpi.com |

| Superphosphate + Biochar | Provides the best performance for long-term Cd immobilization and enhanced rice production. | guildhe.ac.uk |

| Illite/Smectite Clay + Bone Char | Significantly decreases extractable Cd in soil and its accumulation in plants. | researchgate.net |

Water Remediation Technologies

Cadmium contamination in water bodies poses a significant threat to environmental and human health. Adsorption is a widely used method for purifying cadmium-polluted water, and phosphate-based materials are proving to be effective adsorbents.

Removal from Aqueous Systems via Phosphate Adsorption and Precipitation

Natural phosphates and modified phosphate rock powders are effective in removing cadmium from aqueous solutions. The primary mechanisms involved are adsorption of cadmium ions onto the material's surface, followed by precipitation of this compound compounds. researchgate.net

The efficiency of cadmium removal is influenced by several factors, including the initial cadmium concentration and the adsorbent dose. researchgate.net Studies have shown that an increase in the concentration of natural phosphate adsorbent leads to a higher percentage of cadmium removal. researchgate.net The process is often rapid, with a significant amount of cadmium being removed within the first few minutes of contact. researchgate.netmdpi.com

The adsorption capacity of these materials can be significantly enhanced through modification. For example, chitosan-modified phosphate rock powder (CMPRP) has shown a cadmium adsorption capacity that is 106.59% greater than that of unmodified phosphate rock powder. mdpi.comresearchgate.net The primary mechanisms for cadmium adsorption by modified phosphate rock powders include electrostatic interactions, ion exchange, co-precipitation, and complexation. mdpi.comresearchgate.net

Amorphous silico-aluminophosphates (Am-SiAlP) have also been developed as cost-effective and environmentally friendly adsorbents for cadmium removal. The incorporation of silicon into the material increases its surface area and porosity, leading to enhanced cadmium removal efficiency. mdpi.com

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Key Removal Mechanisms | Citations |

| Natural Phosphate | 26 | Adsorption, Dissolution-Precipitation | researchgate.net |

| Chitosan-Modified Phosphate Rock Powder (CMPRP) | 1.88 | Electrostatic interactions, ion exchange, co-precipitation, complexation | mdpi.comresearchgate.net |

| Amorphous Silico-aluminophosphate (Am-SiAlP (7.5)) | 52.63 | Chemisorption, Monolayer Adsorption | mdpi.com |

| Methoxy Exfoliated Glauconite (Mth/EXG) | 234.5 | Adsorption | frontiersin.org |

Dissolution and Transformation Dynamics of Cadmium Hydroxylapatite

Cadmium hydroxylapatite (Cd-HAP) is a compound formed when cadmium substitutes for calcium in hydroxylapatite. Understanding its dissolution and transformation is crucial for predicting the long-term stability of immobilized cadmium.

The dissolution of Cd-HAP is influenced by the pH of the surrounding solution. In acidic conditions (e.g., pH 2), the dissolution is initially rapid, with cadmium and phosphate concentrations in the solution increasing quickly before reaching a peak. researchgate.netnih.gov Subsequently, the dissolution rate slows down. researchgate.netnih.gov The dissolution process is often non-stoichiometric, meaning the ratio of cadmium to phosphate released into the solution changes over time. researchgate.netnih.gov

The mechanisms governing cadmium uptake by hydroxylapatite are complex and can occur simultaneously. They include:

Ion exchange: Cadmium ions in the solution replace calcium ions in the hydroxylapatite structure. researchgate.net

Surface complexation: Formation of complexes between cadmium and phosphate groups on the surface of the hydroxylapatite. nih.gov

Dissolution-precipitation: In acidic environments, hydroxylapatite dissolves, releasing phosphate ions that then react with cadmium ions to precipitate as new this compound phases. nih.govscispace.com

Studies have shown that the release of phosphate ions from hydroxylapatite promotes the crystallization of new this compound compounds on its surface. scispace.combibliotekanauki.pl While some research suggests ion exchange is the primary mechanism, other studies point to the dissolution-precipitation mechanism as being dominant, especially for both hydroxylapatite and fluoroapatite. researchgate.netscispace.com

Environmental Fate and Migration of Cadmium Associated with Phosphates

The presence and mobility of cadmium in the environment are closely linked to phosphate minerals, both naturally occurring and those processed for agricultural and industrial use.

Cadmium Distribution in Phosphate Rock and Phosphogypsum

Phosphate rock is a primary natural source of cadmium in the environment. europa.eu The concentration of cadmium in phosphate rock varies significantly depending on its geological origin. Sedimentary phosphate rocks generally contain much higher concentrations of cadmium than igneous phosphate rocks. fertilizer.orgrasayanjournal.co.in The cadmium content in sedimentary deposits can range from a few parts per million (ppm) to several hundred ppm. mdpi.com

During the production of phosphoric acid from phosphate rock, a byproduct called phosphogypsum is generated. The distribution of cadmium between the phosphoric acid and phosphogypsum depends on the manufacturing process. fertilizer.orgrasayanjournal.co.in In the dihydrate process, about 80-90% of the cadmium from the phosphate rock is transferred to the phosphoric acid, while in the hemihydrate process, this figure is around 50%. fertilizer.orgrasayanjournal.co.in Although a smaller proportion of cadmium ends up in phosphogypsum, its acidic nature can keep the cadmium in a mobile state, making phosphogypsum a potential source of heavy metal pollution. mdpi.com

| Material | Typical Cadmium Content | Key Characteristics | Citations |

| Sedimentary Phosphate Rock | Varies widely (e.g., 0.5-150 ppm) | Higher Cd concentrations than igneous rock. | fertilizer.orgmdpi.com |

| Igneous Phosphate Rock | Generally low (e.g., <2.5 ppm) | Lower Cd concentrations. | fertilizer.orgrasayanjournal.co.in |

| Phosphogypsum | Contains a fraction of Cd from phosphate rock (e.g., 0.15–0.58 ppm in one study) | Acidity can increase Cd mobility. | mdpi.commdpi.com |

Carrier Mineral Phases and Migration Mechanisms of Cadmium in Geological Systems

In nature, cadmium rarely forms its own minerals and is typically found dispersed in other rock-forming minerals. mdpi.com The primary natural carriers of cadmium are zinc-iron sulfides (like sphalerite) and carbonates. mdpi.comfrontiersin.org Cadmium can substitute for zinc in sphalerite and for calcium in carbonate minerals like calcite and dolomite (B100054) due to similar ionic radii. mdpi.comfrontiersin.org

The migration of cadmium in geological systems is heavily influenced by environmental conditions, particularly pH. mdpi.com Under alkaline and neutral conditions, cadmium tends to be immobile as it is bound in oxide, phosphate, and carbonate minerals. However, in acidic waters, the host minerals can dissolve, releasing cadmium and making it mobile. mdpi.com

Several factors control the association of cadmium with mineral phases:

Isomorphous substitution: Cadmium can replace calcium in minerals like apatite and calcite. mdpi.com

Association with organic matter: In some phosphate rocks, cadmium content is correlated with organic matter. mdpi.com

Sulfide (B99878) minerals: Pyrite (FeS₂) can be an important carrier of cadmium, sometimes containing significantly higher concentrations than the bulk rock. mdpi.com

The migration of cadmium in soils is a complex process. It can be transported downward through the soil profile by eluviation (leaching), a process that can be influenced by organic carbon content. pjoes.com In some cases, cadmium may accumulate in specific soil horizons, such as clay-rich layers. pjoes.com The chemical form of cadmium in the soil, which is affected by factors like pH and organic matter, determines its mobility and potential to enter groundwater or be taken up by plants. pjoes.com Studies in karst areas have shown that the weathering of carbonate rocks can be a significant natural source of mobile cadmium to the environment. researchgate.netnih.gov This chemical migration of active cadmium is considered a more significant pathway than the physical movement of cadmium-bearing particles. researchgate.netnih.gov

Environmental Impact of Phosphate Fertilizers as Indirect Cadmium Sources

Phosphate fertilizers are a primary source of anthropogenic cadmium input into agricultural soils. hilarispublisher.com While essential for crop nutrition, these fertilizers can contain cadmium as a naturally occurring impurity, leading to its gradual accumulation in the environment and potential entry into the food chain. europa.euhep.com.cntandfonline.com The environmental consequences of this indirect contamination are a significant concern for soil health and food safety. operaresearch.eufoodtimes.eu

The origin of cadmium in phosphate fertilizers is the phosphate rock used as the raw material for their production. agchemigroup.eu Cadmium is naturally present in these rocks, but its concentration varies significantly depending on the geological origin of the deposit. europa.eufao.org

Sedimentary Rocks: These rocks, which account for over 80% of global phosphate rock production, are formed from the remains of marine life and tend to have higher concentrations of cadmium. fao.orgballance.co.nz The cadmium becomes trapped within the apatite structure during its formation. ballance.co.nz Concentrations in sedimentary rock can range from less than 20 to over 200 mg of cadmium per kg of P₂O₅. operaresearch.eu

Igneous Rocks: Formed from the cooling of magma, igneous phosphate rocks generally contain much lower levels of cadmium, often less than 1 mg per kg of P₂O₅. operaresearch.eufao.orgballance.co.nz

During the manufacturing process of most common phosphate fertilizers, such as superphosphate, the cadmium present in the rock is carried over into the final fertilizer product. operaresearch.euballance.co.nz

The continuous and long-term application of phosphate fertilizers can lead to a significant increase in the total cadmium concentration in the topsoil. hilarispublisher.comtandfonline.comresearchgate.net If the rate of cadmium addition from fertilizers exceeds the rate of removal through crop uptake, leaching, and erosion, accumulation occurs. tandfonline.comresearchgate.net Studies in Europe have indicated that the application of mineral phosphorus fertilizers is the main contributor to the annual addition of cadmium to agricultural lands. europa.euhep.com.cn The Scientific Committee on Toxicity, Ecotoxicity, and the Environment (CSTEE) estimated in 2002 that the net annual accumulation of cadmium in European agricultural soils was approximately 1% of the amount already present, with phosphate fertilizers being a major contributor. operaresearch.eu

The environmental risk of cadmium is not solely dependent on its total concentration in the soil but is largely determined by its mobility and bioavailability for plant uptake. hep.com.cn Several soil and fertilizer properties influence these factors:

Soil pH: Soil pH is a critical factor controlling cadmium's solubility. hep.com.cn In acidic soils (pH below 7), cadmium is generally more mobile and available to plants. hep.com.cn Conversely, in neutral to alkaline soils, cadmium tends to be less mobile. hep.com.cn However, some acidic fertilizers, like monoammonium phosphate (MAP), can lower soil pH, potentially increasing cadmium mobility. mdpi.com

Formation of Cadmium-Phosphate Compounds: Under certain conditions, particularly in neutral or alkaline soils, the phosphate from fertilizers can react with cadmium to form insoluble cadmium-phosphate compounds, such as this compound (Cd₃(PO₄)₂). hep.com.cn This process, known as immobilization, reduces the concentration of bioavailable cadmium in the soil solution. hep.com.cnmdpi.com

Presence of Other Ions: The presence of other ions can influence cadmium uptake by plants. For instance, calcium (Ca²⁺) and zinc (Zn²⁺) ions can compete with cadmium (Cd²⁺) for uptake sites on plant roots, which can reduce cadmium absorption. europa.eumdpi.com Conversely, chloride ions can form soluble cadmium-chloride complexes, increasing its mobility in the soil. hep.com.cn

Different types of phosphate fertilizers can have varying effects on cadmium dynamics in the soil. Water-soluble phosphate fertilizers may not effectively immobilize bioavailable cadmium, whereas acid-soluble fertilizers like fused calcium-magnesium phosphate (CMP) have been shown to reduce soil-available cadmium by alleviating soil acidification. mdpi.com Research has shown that applying phosphate fertilizers can lead to the conversion of mobile forms of cadmium into more stable, less bioavailable forms bound to soil components. plos.org

The table below summarizes findings on cadmium concentrations in different phosphate rock sources.

| Phosphate Rock Origin | Type | Typical Cadmium (Cd) Concentration (mg Cd/kg P₂O₅) |

| Various | Sedimentary | <20 to >200 operaresearch.eu |

| Various | Igneous | <1 operaresearch.eufao.org |

The following table presents research findings on the effect of different phosphate fertilizers on the extractable cadmium concentrations in contaminated soil after a 50-day immobilization period.

Thermodynamic and Dissolution Studies

Dissolution Mechanisms of Synthetic Cadmium Phosphates

The dissolution of synthetic cadmium phosphates, particularly apatite-group minerals, is a complex process that does not follow a single, simple pathway. Research into cadmium hydroxylapatite [Cd₅(PO₄)₃OH, or Cd-HAP] indicates that its dissolution in aqueous environments involves several concurrent processes. researchgate.netnih.gov These mechanisms include:

Stoichiometric Dissolution: This involves the congruent release of cadmium (Cd²⁺), phosphate (B84403) (PO₄³⁻), and hydroxide (B78521) (OH⁻) ions into the solution, which is often coupled with protonation and complexation reactions, especially in acidic conditions. researchgate.netnih.gov

Non-stoichiometric Dissolution: This process is characterized by the incongruent release of ions, such as the preferential release of Cd²⁺ ions while phosphate ions are sorbed onto the mineral surface. researchgate.netnih.gov

Surface Sorption: Ions from the solution, including Cd²⁺ and various phosphate species, can be adsorbed back onto the surface of the cadmium phosphate solid. researchgate.netnih.gov This can lead to the formation of a surface layer with a different composition than the bulk material. nih.gov

Experimental studies on synthetic Cd-HAP in an acidic solution (initial pH of 2) show an initial rapid release of cadmium and phosphate into the solution, reaching peak concentrations after approximately 10 to 30 days. researchgate.netnih.govnih.gov Following this initial phase, the dissolution rate slows down considerably. researchgate.netnih.govnih.gov A key observation during this process is the steady increase of the aqueous Cd/P molar ratio, which can rise from near the stoichiometric 1.67 to as high as 6.76, indicating a preferential retention of phosphate by the solid phase relative to cadmium. researchgate.netnih.gov

Determination of Solubility and Stability Constants for this compound Complexes in Solution

The solubility of this compound compounds is generally low, a characteristic quantified by the solubility product constant (Ksp). The Ksp is a measure of the equilibrium between the solid compound and its constituent ions in a solution. For various synthetic cadmium phosphates, Ksp values have been experimentally determined under controlled conditions.

For instance, the hydrated this compound, Cd₅H₂(PO₄)₄·4H₂O, was found to have a pKsp (the negative logarithm of Ksp) of 30.9 ± 0.3 at 37 °C, based on the equilibrium Ksp = a(Cd²⁺)⁵a(HPO₄²⁻)⁴/a(H⁺)². acs.orgresearchgate.net The solubility product for tricadmium (B15196845) phosphate, Cd₃(PO₄)₂, is reported as 2.53 × 10⁻³³ (pKsp ≈ 32.6). wikipedia.orgchemicalbook.com

More complex cadmium apatites have also been studied in detail. The mean Ksp values for cadmium hydroxylapatite (Cd-HAP) were found to decrease with increasing temperature, indicating lower solubility at higher temperatures. researchgate.netnih.govnih.gov Similarly, the Ksp for cadmium fluorapatite (B74983) [Cd₅(PO₄)₃F] was determined at several temperatures. kab.ac.ug These values are significantly lower than that of the analogous calcium hydroxylapatite, indicating that Cd-HAP is less soluble. nih.gov

The determination of these solubility products requires accounting for the formation of various soluble this compound complexes. The stability constants for complexes such as CdH₂PO₄⁺ need to be known or estimated to accurately calculate the activity of free Cd²⁺ ions in solution. acs.orgresearchgate.net In some studies, these necessary stability constants were estimated from literature values determined at high ionic strength, with adjustments made using mean ion activity coefficients. acs.orgresearchgate.netacs.org Cadmium can form soluble ternary complexes, such as (phosphate)Cd(NTA), in the presence of other ligands like nitrilotriacetic acid (NTA). researchgate.net

| Compound | Formula | Temperature (°C) | Ksp or pKsp | Source |

|---|---|---|---|---|

| Tricadmium diphosphate (B83284) | Cd₃(PO₄)₂ | 25 | 2.53 × 10⁻³³ | wikipedia.org |

| Cadmium Hydrogen Phosphate Hydrate | Cd₅H₂(PO₄)₄·4H₂O | 37 | pKsp = 30.9 ± 0.3 | acs.orgresearchgate.net |

| Cadmium Hydroxylapatite | Cd₅(PO₄)₃OH | 25 | 10⁻⁶⁴.⁶² | researchgate.netnih.govnih.gov |

| 35 | 10⁻⁶⁵.⁵⁸ | researchgate.netnih.govnih.gov | ||

| 45 | 10⁻⁶⁶.⁵⁷ | researchgate.netnih.govnih.gov | ||

| Cadmium Fluorapatite | Cd₅(PO₄)₃F | 25 | 10⁻⁶⁰.⁰³ | kab.ac.ug |

| 35 | 10⁻⁶⁰.³⁸ | kab.ac.ug | ||

| 45 | 10⁻⁶⁰.⁴⁵ | kab.ac.ug |

Thermodynamic Parameters of Formation and Dissolution Processes

Thermodynamic parameters provide fundamental insights into the stability and reaction energetics of cadmium phosphates. Key parameters include the Gibbs free energy of formation (ΔGf°), and the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes associated with the dissolution process.

The standard Gibbs free energy of formation (ΔGf°) for synthetic cadmium apatites has been calculated from solubility data. For cadmium hydroxylapatite (Cd-HAP), the ΔGf° was determined to be -3,970.47 kJ/mol at 25°C. researchgate.netnih.govnih.gov For cadmium fluorapatite [Cd₅(PO₄)₃F], the calculated ΔGf° was -4065.76 kJ/mol. kab.ac.ug

The thermodynamic parameters for the dissolution of these compounds in acidic aqueous media have also been quantified. For the dissolution of Cd-HAP at an initial pH of 2 and 25°C, the following values were calculated: ΔG° = 368,710.12 J/K·mol, ΔH° = -158,809.54 J/mol, and ΔS° = -1,770.20 J/K·mol. researchgate.netnih.gov For the dissolution of Cd-FAP under similar conditions, the parameters were: ΔG° = 342,515.78 J/K·mol, ΔH° = -85,088.80 J/mol, and ΔS° = -1,434.91 J/K·mol. kab.ac.ug

In contrast, studies on the adsorption of cadmium ions, which can lead to the precipitation of this compound, often show the process to be endothermic (positive ΔH°). researchgate.netnih.gov For example, the adsorption of Cd(II) onto calcium alginate beads and functionalized chitosan (B1678972) showed positive enthalpy changes, suggesting the processes are favored at higher temperatures. nih.govnih.gov The positive entropy changes (ΔS°) in these adsorption studies indicate increased randomness at the solid-solution interface. researchgate.netnih.gov

| Compound/Process | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Cd₅(PO₄)₃OH (Formation) | ΔGf° | -3,970.47 kJ/mol | 25°C | researchgate.netnih.govnih.gov |

| Cd₅(PO₄)₃F (Formation) | ΔGf° | -4065.76 kJ/mol | 25°C | kab.ac.ug |

| Cd₅(PO₄)₃OH (Dissolution) | ΔG° | 368,710.12 J/K·mol | Initial pH 2, 25°C | researchgate.netnih.govnih.gov |

| ΔH° | -158,809.54 J/mol | |||

| ΔS° | -1,770.20 J/K·mol | |||

| Cd₅(PO₄)₃F (Dissolution) | ΔG° | 342,515.78 J/K·mol | Initial pH 2, 25°C | kab.ac.ug |

| ΔH° | -85,088.80 J/mol | |||

| ΔS° | -1,434.91 J/K·mol |

Influence of Environmental Conditions (e.g., Temperature, pH) on this compound Solubility

The solubility and dissolution behavior of cadmium phosphates are highly dependent on environmental conditions, most notably pH and temperature.

pH: The pH of the aqueous solution is a critical factor controlling this compound solubility. Solubility is significantly higher in acidic conditions. hep.com.cnmdpi.com Studies have shown that this compound is very soluble at acidic pH. researchgate.net Experiments on Cd-HAP dissolution were conducted across a range of pH values, including highly acidic (pH=2), near-neutral (pH=5.6), and alkaline (pH=9) conditions. researchgate.netnih.govnih.gov In acidic solutions, the dissolution is markedly faster due to the protonation of phosphate ions, which shifts the dissolution equilibrium towards the formation of soluble species. researchgate.netnih.gov For instance, in a solution with an initial pH of 2, the aqueous pH increased to around 3.8-4.2 as the dissolution proceeded. nih.gov In ultrapure water (initial pH 5.6), the dissolution of Cd-HAP caused the pH to initially rise to 6.58 before stabilizing around 5.50-6.60 as the system reached a steady state. nih.gov In alkaline soils, cadmium mobility is generally lower and dominated by precipitation processes involving phosphates and carbonates. hep.com.cn

Temperature: Temperature also exerts a measurable influence on the solubility of cadmium phosphates. For both cadmium hydroxylapatite and cadmium fluorapatite, experimental data shows that the solubility product (Ksp) decreases as the temperature increases from 25°C to 45°C. researchgate.netnih.govkab.ac.ug This indicates that the dissolution of these specific apatite compounds is an exothermic process (releases heat), and thus they become less soluble at higher temperatures. nih.gov This was confirmed by observations that at the end of long-term dissolution experiments, the final aqueous concentrations of cadmium and phosphate were lower at 45°C than at 25°C. nih.gov However, it is important to distinguish this from adsorption processes, where an increase in temperature can sometimes lead to increased uptake of cadmium ions onto a surface, suggesting an endothermic interaction. researchgate.netnih.gov

Other Factors: Beyond pH and temperature, other chemical factors in the environment can affect this compound solubility.